ML307

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

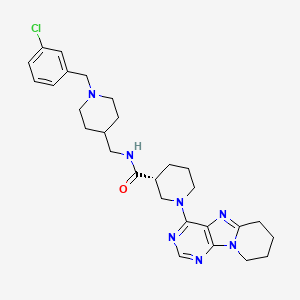

Molecular Formula |

C28H36ClN7O |

|---|---|

Molecular Weight |

522.1 g/mol |

IUPAC Name |

(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C28H36ClN7O/c29-23-7-3-5-21(15-23)17-34-13-9-20(10-14-34)16-30-28(37)22-6-4-11-35(18-22)26-25-27(32-19-31-26)36-12-2-1-8-24(36)33-25/h3,5,7,15,19-20,22H,1-2,4,6,8-14,16-18H2,(H,30,37)/t22-/m1/s1 |

InChI Key |

TUGWBCJDBJHRHT-JOCHJYFZSA-N |

Isomeric SMILES |

C1CCN2C(=NC3=C2N=CN=C3N4CCC[C@H](C4)C(=O)NCC5CCN(CC5)CC6=CC(=CC=C6)Cl)C1 |

Canonical SMILES |

C1CCN2C(=NC3=C2N=CN=C3N4CCCC(C4)C(=O)NCC5CCN(CC5)CC6=CC(=CC=C6)Cl)C1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of ML307

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML307 is a potent, first-in-class, sub-micromolar small molecule inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N), also known as Ubc13.[1] It specifically targets the Ubc13/UBE2V1 (Uev1A) complex, which is unique in its function of catalyzing the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike K48-linked polyubiquitination, which primarily targets proteins for proteasomal degradation, K63-linked polyubiquitination serves as a non-degradative signal crucial in a variety of cellular processes, most notably in the activation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and in the DNA damage response.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of Ubc13-Mediated K63-Linked Polyubiquitination

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of the Ubc13-Uev1A complex. This heterodimer is essential for the synthesis of K63-linked polyubiquitin chains. This compound's inhibitory action disrupts this process, thereby preventing the downstream signaling events that are dependent on this specific type of ubiquitination.

Molecular Target: Ubc13/Uev1A Heterodimer

Ubc13 is the catalytic E2 enzyme, while Uev1A is a non-catalytic E2 variant that forms an obligate heterodimer with Ubc13 to facilitate the formation of K63-linked polyubiquitin chains. This compound acts on this complex to prevent the transfer of ubiquitin, thus inhibiting the elongation of the K63-polyubiquitin chain.

Data Presentation: Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 781 nM | TR-FRET | Ubc13 | [1] |

| Selectivity | >128-fold | Biochemical Assay | Caspase-3 | [1] |

Further selectivity screening against a broader panel of E2 enzymes would provide a more comprehensive understanding of this compound's specificity.

Signaling Pathway Analysis: Modulation of the NF-κB Pathway

A critical downstream consequence of Ubc13 inhibition by this compound is the suppression of the NF-κB signaling pathway. In the canonical NF-κB pathway, activation by stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) leads to the recruitment of TRAF6, an E3 ubiquitin ligase. TRAF6, in conjunction with the Ubc13-Uev1A complex, undergoes auto-ubiquitination with K63-linked chains, which then serves as a scaffold to recruit and activate the TAK1 kinase complex. Activated TAK1 subsequently phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of κB (IκB). This allows the NF-κB transcription factor (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α.

By inhibiting the Ubc13-Uev1A complex, this compound prevents the formation of the K63-polyubiquitin scaffold on TRAF6, thereby blocking the recruitment and activation of TAK1 and the subsequent downstream signaling cascade.

Signaling Pathway Diagram

Caption: this compound inhibits the Ubc13-Uev1A complex, blocking NF-κB activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize this compound.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ubc13 Inhibition

This assay quantitatively measures the formation of polyubiquitin chains in vitro.

Experimental Workflow Diagram

Caption: Workflow for the TR-FRET based Ubc13 inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a master mix containing E1 activating enzyme, Ubc13/Uev1A complex, terbium-labeled ubiquitin (donor), fluorescein-labeled ubiquitin (acceptor), and ATP in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

-

-

Compound Addition:

-

Serially dilute this compound in DMSO and add to the assay plate. Include a DMSO-only vehicle control.

-

-

Initiation of Reaction:

-

Add the master mix to the wells containing the compound to initiate the ubiquitination reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for the formation of polyubiquitin chains.

-

-

Signal Detection:

-

Read the plate on a TR-FRET-compatible plate reader. Excite the donor fluorophore (terbium) at approximately 340 nm and measure the emission at both the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm) after a time delay.

-

-

Data Analysis:

-

Calculate the FRET ratio (emission at 665 nm / emission at 620 nm). Plot the FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay: Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound on cells. A similar protocol has been used for another Ubc13 inhibitor, NSC697923.[3][4]

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., a relevant cancer cell line or immune cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use reagent like CellTiter-Glo®.

-

For MTT, incubate for 2-4 hours, then solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

For CellTiter-Glo®, incubate for a short period (e.g., 10 minutes) to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

Data Acquisition:

-

Measure the absorbance (for MTT) at a specific wavelength (e.g., 570 nm) or luminescence (for CellTiter-Glo®) using a plate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration to determine the EC50 for cytotoxicity.

-

Cell-Based Assay: Cytokine Production Assay (ELISA)

This assay measures the effect of this compound on the production of pro-inflammatory cytokines, such as IL-6 or TNF-α, from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

-

Cell Culture and Stimulation:

-

Culture immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) in a 24-well plate.

-

-

Pre-treatment with Inhibitor:

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).

-

-

Inflammatory Challenge:

-

Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Perform an ELISA for the cytokine of interest (e.g., IL-6 or TNF-α) on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the supernatants and a standard curve of the recombinant cytokine.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that produces a colorimetric signal.

-

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Determine the effect of this compound on cytokine production relative to the stimulated control.

-

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the Ubc13-Uev1A complex and K63-linked polyubiquitination. Its mechanism of action, centered on the inhibition of this specific E2 enzyme complex, leads to the downstream suppression of critical inflammatory signaling pathways, most notably the NF-κB pathway. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other potential inhibitors of this important therapeutic target. Further studies to delineate its full selectivity profile and to explore its efficacy in various disease models are warranted.

References

ML307 as a Ubc13 E2 enzyme inhibitor

An In-Depth Technical Guide to ML307: A First-in-Class Ubc13 E2 Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ubiquitin-conjugating enzyme E2 N (UBE2N), also known as Ubc13, is a critical enzyme that, in conjunction with a UEV (Ubiquitin E2 Variant) partner like Uev1a, exclusively catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains.[1][2] These chains function not as signals for proteasomal degradation, but as crucial scaffolding platforms in vital cellular signaling pathways, including the pro-inflammatory NF-κB pathway and the DNA damage response (DDR).[1][3][4] Given its central role in these processes, which are often dysregulated in cancer and inflammatory diseases, Ubc13 has emerged as a compelling therapeutic target.[3][4] This document provides a comprehensive technical overview of this compound, a potent, sub-micromolar, first-in-class small molecule inhibitor of Ubc13, developed as a chemical probe to investigate its biological functions.[5][6][7]

The Ubc13 Enzyme: A Key Signaling Node

Ubc13 is the sole E2 enzyme known to specifically generate K63-linked polyubiquitin chains.[5] It functions as a heterodimer with a non-catalytic E2 variant protein, such as Uev1A or Mms2.[2] This complex is recruited by various E3 ubiquitin ligases, such as TRAFs and RNF8, to ubiquitinate specific substrates.[4][5]

Key Signaling Pathways:

-

NF-κB Pathway: Ubc13 is integral to the canonical NF-κB signaling cascade.[4] Upon stimulation by cytokines like TNFα or IL-1β, E3 ligases like TRAF6 associate with the Ubc13/Uev1A complex to catalyze K63-linked polyubiquitination of themselves and other signaling components.[1][4] This leads to the recruitment and activation of the TAK1 kinase complex, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of the NF-κB transcription factor.[1]

-

DNA Damage Response (DDR): In response to DNA double-strand breaks (DSBs), Ubc13, in a complex with Mms2 and the E3 ligase RNF8, generates K63-linked ubiquitin chains on histones.[4][8] These ubiquitin marks serve as a scaffold to recruit downstream repair factors essential for homologous recombination repair.[4][9]

The central role of Ubc13 in these pathways makes it a high-value target for therapeutic intervention in oncology and immunology.[3][5]

Discovery and Characterization of this compound

This compound was identified and developed through the NIH Molecular Libraries Program as a potent and selective inhibitor of Ubc13.[5]

High-Throughput Screening (HTS)

The discovery of this compound began with a high-throughput screening campaign that employed a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[5] This assay was designed to monitor the formation of K63-linked polyubiquitin chains catalyzed by the Ubc13/Uev1a complex. The process led to the identification of a promising chemical scaffold that underwent extensive structure-activity relationship (SAR) optimization, involving the synthesis and testing of over 90 related compounds, ultimately yielding this compound.[5][7]

Quantitative Data and Properties of this compound

This compound is a potent inhibitor with excellent selectivity and favorable in vitro properties for a chemical probe.[5] However, it is worth noting that while the initial report identified this compound as a sub-micromolar inhibitor based on the TR-FRET assay, a subsequent study reported an inability to detect inhibition of diubiquitin or polyubiquitin production by Ubc13/Mms2 in a different in vitro assay format.[1] This highlights the importance of assay conditions in evaluating inhibitor potency.

Table 1: Quantitative Profile of this compound

| Parameter | Value | Reference |

|---|---|---|

| Potency | ||

| IC50 (TR-FRET Assay) | 781 nM | [5][6][7] |

| Selectivity | ||

| Caspase-3 Inhibition | >128-fold selective (IC50 > 100 µM) | [5][6][7] |

| Bfl-1 TR-FRET Assay | Not inhibitory | [5][6][7] |

| Aqueous Solubility (pION) | ||

| pH 5.0 | 197.9 µg/mL (348 µM) | [10] |

| pH 7.4 | 211.8 µg/mL (373 µM) | [10] |

| Plasma Protein Binding | ||

| Human (1 µM) | 99.66% bound | [10] |

| Mouse (1 µM) | 95.73% bound | [10] |

| Stability | ||

| PBS (pH 7.4, 48 hr) | 80.51% remaining | [10] |

| Human Plasma (3 hr) | 95.51% remaining | [10] |

| Mouse Plasma (3 hr) | 96.30% remaining | [10] |

| Metabolic Stability | ||

| Human Hepatic Microsomes (1 hr) | 0.14% remaining | [10] |

| Mouse Hepatic Microsomes (1 hr) | 0.13% remaining | [10] |

| Hepatocyte Toxicity |

| Fa2N-4 Cells LC50 | >50 µM |[10] |

Signaling Pathways and Mechanism of Inhibition

This compound inhibits the enzymatic activity of the Ubc13/Uev1a complex, thereby blocking the synthesis of K63-linked polyubiquitin chains.[5] This action directly impacts downstream signaling events.

Ubc13 in the NF-κB Signaling Pathway

The diagram below illustrates the key steps in the canonical NF-κB pathway that are dependent on Ubc13 activity. This compound is expected to block the pathway at the level of TRAF6 polyubiquitination, preventing the activation of TAK1 and subsequent downstream events.

Experimental Protocols

Detailed methodologies are crucial for the effective use and evaluation of chemical probes like this compound.

Ubc13 TR-FRET Assay Protocol

This protocol is adapted from the principles used in the discovery of this compound for measuring the inhibition of K63-linked polyubiquitin chain formation.[5][10]

Protocol Steps:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 1 mM DTT).

-

Enzymes: Prepare solutions of recombinant E1 activating enzyme, Ubc13, and Uev1a.

-

Ubiquitin: Prepare solutions of Terbium-labeled ubiquitin (donor) and Fluorescein-labeled ubiquitin (acceptor).[5]

-

ATP Regeneration System: Prepare a solution containing ATP, phosphocreatine, and creatine kinase.

-

Compound Plates: Prepare serial dilutions of this compound or test compounds in DMSO, then dilute further into assay buffer.

-

-

Assay Execution (384-well format):

-

Dispense 5 µL of the compound solution into the wells of a low-volume, black assay plate.

-

Prepare a master mix containing E1, Ubc13, Uev1a, Terbium-Ub, and Fluorescein-Ub in assay buffer.

-

Add 5 µL of the enzyme/ubiquitin master mix to each well.

-

Initiate the reaction by adding 5 µL of the ATP regeneration system to each well.

-

Final concentrations might be: 50 nM E1, 200 nM Ubc13, 200 nM Uev1a, 100 nM Tb-Ub, 400 nM Fl-Ub, 1 mM ATP.

-

-

Incubation and Detection:

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) for each well.[12]

-

Normalize the data to positive (DMSO vehicle) and negative (no enzyme) controls.

-

Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[13]

-

Cellular NF-κB p65 Translocation Assay (Immunofluorescence)

This assay measures the inhibition of NF-κB activation in a cellular context.

-

Cell Culture: Plate a suitable cell line (e.g., HeLa, U2OS) on 96-well imaging plates and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα (e.g., 20 ng/mL) or LPS, for 30-60 minutes.[3] Include an unstimulated control.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Block with 3% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of p65 in the nuclear (DAPI-stained) and cytoplasmic compartments.

-

Calculate the nuclear-to-cytoplasmic intensity ratio as a measure of translocation. Determine the IC50 for the inhibition of translocation.[14]

-

In Vitro Ubiquitination Assay (Western Blot)

This is a direct, non-FRET-based method to visualize the formation of polyubiquitin chains.

-

Reaction Setup: In a microcentrifuge tube, combine E1 enzyme, Ubc13/Mms2, an E3 ligase (e.g., RNF8 or TRAF6), ubiquitin, and ATP in reaction buffer.[3]

-

Inhibitor Addition: Add this compound (at various concentrations) or DMSO vehicle to the reaction tubes and pre-incubate for 15-30 minutes at room temperature.

-

Reaction Initiation and Termination: Start the reaction by adding ATP. Incubate at 37°C for 30-60 minutes. Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blotting:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody that recognizes ubiquitin.

-

Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the ubiquitin chains.

-

Inhibition is observed as a reduction in the high-molecular-weight smear corresponding to polyubiquitin chains.[3]

-

Conclusion and Future Directions

This compound is a landmark compound, representing the first potent and selective small-molecule inhibitor of the Ubc13 E2 enzyme.[5][6] Its development has provided the research community with a valuable chemical tool to dissect the complex roles of K63-linked polyubiquitination in cellular signaling. The detailed quantitative data and protocols provided herein serve as a guide for its application in studying the NF-κB and DNA damage response pathways.

Despite its utility as a probe, the reported poor metabolic stability of this compound suggests it is best suited for in vitro biochemical and cell-based assays rather than in vivo studies.[10] Future efforts in this area could focus on developing analogs of this compound with improved pharmacokinetic properties to explore the therapeutic potential of Ubc13 inhibition in animal models of cancer and inflammatory disease. Furthermore, resolving the discrepancy in inhibitory activity observed between different assay formats will be crucial for a complete understanding of its mechanism of action.[1]

References

- 1. Ubc13: the Lys63 ubiquitin chain building machine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Selective UBC 13 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Selective UBC 13 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. UBC13-Mediated Ubiquitin Signaling Promotes Removal of Blocking Adducts from DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Table 8, Summary of in vitro ADME Properties of UBC13 inhibitor probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dcreport.org [dcreport.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Melanoma differentiation-associated gene-7/IL-24 gene enhances NF-kappa B activation and suppresses apoptosis induced by TNF - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of K63-Linked Polyubiquitination: An In-Depth Technical Guide to Ubc13

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-conjugating enzyme E2 N (Ubc13, also known as UBE2N) is the master architect of K63-linked polyubiquitin chains, a post-translational modification crucial for a vast array of cellular signaling pathways, most notably in the DNA damage response and innate immunity. Unlike the canonical K48-linked polyubiquitination that predominantly targets proteins for proteasomal degradation, K63-linked chains serve as a versatile signaling scaffold, facilitating protein-protein interactions and activating downstream kinase cascades. This guide provides a comprehensive technical overview of Ubc13's core functions, its regulation, and its pivotal role in cellular homeostasis and disease. We delve into the structural basis of its unique catalytic mechanism, present quantitative data on its interactions, and provide detailed experimental protocols for its study, aiming to equip researchers and drug development professionals with the essential knowledge to investigate and potentially target this key enzyme.

The Core Mechanism of Ubc13-Mediated K63-Linked Polyubiquitination

Ubc13 is unique among E2 enzymes as it exclusively catalyzes the formation of K63-linked polyubiquitin chains. This stringent specificity is achieved through its obligate heterodimerization with a ubiquitin E2 variant (UEV) protein, which lacks a catalytic cysteine and is therefore catalytically inactive.[1][2] In mammals, there are two primary UEV partners for Ubc13: Mms2 (Methyl methanesulfonate sensitivity gene 2) and Uev1A (Ubiquitin E2 variant 1A).[2]

The Ubc13-UEV complex functions as follows:

-

E1 Activation: The ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner and transfers it to the active site cysteine of Ubc13, forming a Ubc13~Ub thioester conjugate.[3]

-

Acceptor Ubiquitin Binding: The UEV partner (Mms2 or Uev1A) non-covalently binds a second "acceptor" ubiquitin molecule.[3][4]

-

K63-Specific Chain Elongation: The UEV positions the acceptor ubiquitin such that its lysine 63 (K63) residue is oriented towards the Ubc13~Ub thioester bond. This precise positioning facilitates the nucleophilic attack of the K63 amine on the thioester bond, resulting in the formation of a K63-linked di-ubiquitin chain.[4] Subsequent cycles of this process lead to the elongation of the K63-linked polyubiquitin chain.

The choice of UEV partner dictates the subcellular localization and functional context of Ubc13 activity. The Ubc13-Mms2 complex is predominantly nuclear and is a key player in the DNA damage response.[2][3] In contrast, the Ubc13-Uev1A complex is primarily cytoplasmic and is integral to NF-κB signaling and other immune response pathways.[2][3]

Figure 1: Mechanism of Ubc13-mediated K63-linked polyubiquitination.

Structural Insights into Ubc13 Function

The unique catalytic activity of Ubc13 is underpinned by its distinct structural features and its interaction with its UEV partners. X-ray crystal structures of Ubc13 in complex with Mms2 and Uev1A have provided atomic-level details of this molecular machine.

| Complex | PDB ID | Organism | Resolution (Å) | Key Features |

| Ubc13-Mms2 | 1JAT | Saccharomyces cerevisiae | 2.40 | Reveals the heterodimer interface and suggests a model for K63-specificity.[5] |

| Ubc13-Mms2~Ub (covalent intermediate) | 2GMI | S. cerevisiae / Homo sapiens | 2.00 | Captures the donor ubiquitin covalently linked to Ubc13, providing a snapshot of the catalytic state and insights into acceptor ubiquitin binding.[1][4] |

| CHIP-Ubc13-Uev1A | 2C2V | Homo sapiens / Mus musculus | 2.90 | Shows the interaction of the Ubc13-Uev1A complex with the U-box E3 ligase CHIP.[6] |

The structure of the Ubc13-Mms2 complex reveals that Mms2 creates a binding surface for the acceptor ubiquitin, positioning it in a way that only the ε-amino group of K63 is accessible to the active site of Ubc13.[2] The crystal structure of the Mms2-Ubc13~ubiquitin covalent intermediate further illuminates this, showing how Mms2 plays a key role in the selective insertion of K63 into the Ubc13 active site.[4]

Quantitative Data on Ubc13 Interactions

Understanding the biophysical parameters of Ubc13's interactions is crucial for dissecting its function and for the development of targeted inhibitors. While comprehensive kinetic data (kcat/Km) for Ubc13 with its various E3 ligase partners are not extensively reported in the literature, binding affinity data provide valuable insights into the stability of these complexes.

| Interacting Partners | Interaction Type | Method | Dissociation Constant (KD) | Reference |

| Ubc13 and Mms2 | Protein-Protein | Isothermal Titration Calorimetry | 49 ± 7 nM | [3] |

| TRAF6 (RZ123) and Ubc13 | Protein-Protein | Surface Plasmon Resonance | ~1.6 µM | [7] |

| RNF8 (345-485) and Ubc13 | Protein-Protein | Size Exclusion Chromatography | Stable complex formation observed | [8] |

| K63 TUBE and K63-linked polyubiquitin | Protein-Ligand | Not specified | ~20 nM | [9] |

Ubc13 in Cellular Signaling Pathways

Ubc13-mediated K63-linked polyubiquitination is a central node in a multitude of signaling pathways that are critical for cellular function and organismal health.

NF-κB Signaling

Ubc13, in conjunction with Uev1A and E3 ligases of the TRAF (TNF receptor-associated factor) family, particularly TRAF2 and TRAF6, is a key activator of the canonical NF-κB pathway.[3][10] Upon stimulation by cytokines such as TNFα or IL-1β, TRAF proteins are recruited to the receptor complex and, with Ubc13/Uev1A, catalyze the formation of K63-linked polyubiquitin chains on themselves and other signaling components like RIPK1.[3][11] These ubiquitin scaffolds recruit and activate the TAK1 kinase complex, which in turn phosphorylates and activates the IKK complex, leading to the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of NF-κB.[3]

Figure 2: Role of Ubc13 in the canonical NF-κB signaling pathway.DNA Damage Response (DDR)

In the nucleus, the Ubc13-Mms2 complex is essential for the cellular response to DNA double-strand breaks (DSBs).[3] Following a DSB, the E3 ligase RNF8 is recruited to the damaged chromatin and, in concert with Ubc13-Mms2, generates K63-linked polyubiquitin chains on histones H2A and H2AX.[3][8] These ubiquitin marks serve as a scaffold to recruit another E3 ligase, RNF168, which amplifies the K63-linked ubiquitin signal. This ubiquitinated chromatin environment facilitates the recruitment of downstream DDR factors, including 53BP1 and BRCA1, to orchestrate DNA repair.[3]

Figure 3: Role of Ubc13 in the DNA damage response pathway.Other Signaling Pathways

Ubc13's influence extends to a variety of other critical cellular processes:

-

Antiviral Signaling: Ubc13 is involved in RIG-I-like receptor (RLR) signaling, where it contributes to the K63-linked polyubiquitination of MAVS, leading to the activation of IRF3 and NF-κB and the production of type I interferons.[3]

-

Wnt Signaling: Ubc13 has been implicated in the regulation of the Wnt signaling pathway, although its precise role and direct substrates are still under investigation.[5][12] It appears to be involved in the retrograde recycling of the Wnt transporter MIG-14/Wntless.[1]

-

Cellular Stress Responses: Ubc13 participates in cellular responses to various stresses, including oxidative stress and low-temperature stress.[13][14]

Experimental Protocols

In Vitro K63-Linked Polyubiquitination Assay with Ubc13

This protocol describes a method to reconstitute K63-linked polyubiquitination in vitro using purified Ubc13, a UEV partner, and an E3 ligase such as TRAF6.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human Ubc13

-

Recombinant human Uev1A or Mms2

-

Recombinant human TRAF6 (or other E3 of interest)

-

Recombinant human ubiquitin

-

10x Ubiquitination Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 25 mM MgCl2, 5 mM DTT)

-

10x ATP Regeneration System (e.g., 100 mM ATP, 50 mM Creatine Phosphate, 6 U/mL Creatine Kinase, 6 U/mL Inorganic Pyrophosphatase)

-

SDS-PAGE loading buffer

-

Nuclease-free water

Procedure:

-

Prepare a master mix of the common reaction components on ice. For a 20 µL reaction, the final concentrations are typically:

-

E1: 50-100 nM

-

Ubc13: 200-500 nM

-

Uev1A/Mms2: 200-500 nM

-

Ubiquitin: 20-100 µM

-

1x Ubiquitination Reaction Buffer

-

1x ATP Regeneration System

-

-

Add the E3 ligase (e.g., TRAF6) to a final concentration of 0.5-1 µM. If a specific substrate is being tested, it should also be added at an appropriate concentration (e.g., 1-5 µM).

-

As negative controls, prepare reactions lacking E1, Ubc13, UEV, E3, or ATP.

-

Incubate the reactions at 37°C for 30-90 minutes.

-

Stop the reactions by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-ubiquitin antibody or an antibody specific for K63-linked chains. A ladder of higher molecular weight bands corresponding to polyubiquitinated species should be observed in the complete reaction.

Figure 4: Experimental workflow for an in vitro K63-linked polyubiquitination assay.

Pull-down of K63-Polyubiquitinated Proteins using Tandem Ubiquitin Binding Entities (TUBEs)

TUBEs are engineered proteins containing multiple ubiquitin-binding domains that exhibit high affinity and specificity for polyubiquitin chains. K63-specific TUBEs are powerful tools for enriching K63-ubiquitinated proteins from cell lysates.

Materials:

-

Cells or tissue of interest

-

Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol) supplemented with protease and deubiquitinase (DUB) inhibitors (e.g., PR-619, 1,10-phenanthroline)

-

K63 TUBE-conjugated agarose or magnetic beads

-

Control agarose or magnetic beads

-

Wash Buffer (e.g., TBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 1x SDS-PAGE loading buffer or 0.2 M glycine pH 2.5)

Procedure:

-

Lyse cells or tissue in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with control beads for 1 hour at 4°C with rotation.

-

Incubate the pre-cleared lysate with K63 TUBE-conjugated beads for 2-4 hours or overnight at 4°C with rotation.

-

Wash the beads 3-5 times with Wash Buffer.

-

Elute the bound proteins by boiling the beads in 1x SDS-PAGE loading buffer or by incubation with glycine elution buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting with antibodies against proteins of interest or by mass spectrometry.

Mass Spectrometry Analysis of K63-Linked Ubiquitination

Mass spectrometry-based proteomics is the definitive method for identifying and quantifying ubiquitination sites. The "di-Gly remnant" approach is commonly used, where tryptic digestion of a ubiquitinated protein leaves a Gly-Gly tag on the modified lysine, resulting in a characteristic mass shift that can be detected by mass spectrometry. To identify K63-linked chains specifically, an enrichment step using K63-specific antibodies or TUBEs is performed prior to mass spectrometry.

General Workflow:

-

Protein Extraction and Digestion: Extract proteins from cells or tissues, often from SILAC (Stable Isotope Labeling with Amino acids in Cell culture) labeled cells for quantitative analysis, and digest with trypsin.[13]

-

Enrichment of K63-Ubiquitinated Peptides: Enrich for K63-ubiquitinated proteins or peptides using K63-specific TUBEs or antibodies.[13] A second enrichment step for di-Gly remnant-containing peptides can be performed.

-

LC-MS/MS Analysis: Separate the enriched peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).[15]

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the ubiquitinated proteins and the precise sites of modification (the lysine residues with the di-Gly remnant). For quantitative proteomics, the relative abundance of peptides from different SILAC-labeled samples is determined.

Conclusion and Future Directions

Ubc13 stands as a central regulator of non-degradative ubiquitination, orchestrating a wide range of cellular signaling events. Its unique mechanism of action and its critical role in pathways central to human health and disease make it an attractive target for therapeutic intervention. The development of specific inhibitors of Ubc13 could offer novel treatment strategies for inflammatory diseases, cancers, and other conditions where these signaling pathways are dysregulated. Future research will undoubtedly uncover new substrates and functions of Ubc13-mediated K63-linked polyubiquitination, further expanding our understanding of this versatile signaling modification. The experimental approaches outlined in this guide provide a robust framework for researchers to contribute to this exciting and rapidly evolving field.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. Distinct regulation of Ubc13 functions by the two ubiquitin-conjugating enzyme variants Mms2 and Uev1A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubc13: the Lys63 ubiquitin chain building machine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mms2-Ubc13 covalently bound to ubiquitin reveals the structural basis of linkage-specific polyubiquitin chain formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The various roles of ubiquitin in Wnt pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2c2v - Crystal structure of the CHIP-UBC13-UEV1a complex - Summary - Protein Data Bank Japan [pdbj.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of ubiquitin transfer promoted by TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Arabidopsis UBC13 differentially regulates two programmed cell death pathways in responses to pathogen and low-temperature stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidative Stress Responses Involve Oxidation of a Conserved Ubiquitin Pathway Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteomic Identification and Analysis of K63-linked Ubiquitin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ML307 on the NF-κB Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML307 is a potent, first-in-class, small-molecule inhibitor of the Ubc13 (UBE2N) E2 ubiquitin-conjugating enzyme.[1][2][3] By selectively targeting Ubc13, this compound effectively blocks the formation of Lysine 63 (K63)-linked polyubiquitin chains, a critical post-translational modification essential for the activation of the canonical NF-κB signaling pathway. This guide provides a detailed technical overview of this compound's mechanism of action, its quantitative effects on NF-κB signaling, comprehensive experimental protocols for its study, and visual diagrams to elucidate the complex cellular processes involved.

Introduction: The Role of Ubc13 in NF-κB Signaling

The Nuclear Factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[4] The canonical NF-κB pathway is activated by various stimuli, such as the pro-inflammatory cytokines TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs).[1][5]

A key event in the activation of the canonical NF-κB pathway is the K63-linked polyubiquitination of upstream signaling components. This non-degradative ubiquitination serves as a scaffold to recruit and activate the IκB kinase (IKK) complex.[6] The Ubc13-Uev1A E2 ubiquitin-conjugating enzyme complex is the primary enzyme responsible for synthesizing these K63-linked polyubiquitin chains.[7][8] Ubc13, in conjunction with E3 ligases such as TRAF2 and TRAF6, catalyzes the ubiquitination of target proteins like RIPK1 and TRAF6 itself, leading to the recruitment and activation of the TAK1 kinase complex, which in turn phosphorylates and activates the IKK complex.[1][9] The activated IKK complex then phosphorylates the inhibitory IκBα protein, targeting it for K48-linked ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p50/p65 NF-κB heterodimer, allowing its translocation to the nucleus and the subsequent transcription of NF-κB target genes.[10]

This compound: Mechanism of Action

This compound is a cell-permeable small molecule that acts as a potent inhibitor of Ubc13.[1][2][3] Its mechanism of action involves the covalent modification of the active site cysteine residue of Ubc13, thereby preventing the formation of the Ubc13-ubiquitin thioester intermediate.[11] This blockade of Ubc13 activity directly inhibits the synthesis of K63-linked polyubiquitin chains.[12] Consequently, the recruitment and activation of the IKK complex are impaired, leading to the stabilization of IκBα and the cytoplasmic retention of NF-κB. The net effect is a potent suppression of NF-κB-mediated gene transcription.

Quantitative Data on the Effects of Ubc13 Inhibition

The following table summarizes the quantitative data available for this compound and other relevant Ubc13 inhibitors that affect the NF-κB pathway. Data from related compounds are included to provide a broader context for the expected efficacy of Ubc13 inhibition.

| Compound | Target | Assay | IC50 / Effect | Cell Line / System | Reference |

| This compound | Ubc13 | Enzyme Activity Assay | 781 nM | In vitro | [1][2][3] |

| NSC697923 | Ubc13-Uev1A | NF-κB Luciferase Reporter Assay (PMA-induced) | Inhibition at 2 µM | 293T | [13] |

| NSC697923 | Ubc13-Uev1A | Constitutive NF-κB Activity | Suppression | ABC-DLBCL cells | [11][13] |

| NSC697923 | Ubc13-Uev1A | IκBα Phosphorylation (RANKL and LPS-induced) | Inhibition | In vitro | [12][14] |

| BAY 11-7082 | IKK (primary target), Ubc13 | TNF-α-induced IκBα Phosphorylation | IC50 between 5-10 µM | Human Endothelial Cells | [1] |

| BAY 11-7082 | Ubc13 | Inactivation of E2 conjugating activity | Covalent adduct formation | In vitro | [9][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid (containing tandem repeats of the NF-κB response element upstream of a firefly luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS

-

TNF-α or IL-1β

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate NF-κB activator, such as TNF-α (20 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the dose-dependent inhibition by this compound.

Western Blot for IκBα Degradation and IKK Phosphorylation

This method is used to visualize the effect of this compound on the upstream events of NF-κB activation.

Materials:

-

HeLa or RAW 264.7 cells

-

DMEM with 10% FBS

-

TNF-α or LPS

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IκBα, anti-phospho-IKKα/β (Ser176/180), anti-IKKβ, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α (20 ng/mL) or LPS (100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-IκBα, anti-phospho-IKKα/β) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. Assess the level of IκBα degradation and IKK phosphorylation in the presence and absence of this compound.

In Vitro Ubiquitination Assay

This assay directly measures the ability of this compound to inhibit Ubc13-mediated K63-linked polyubiquitination.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human Ubc13/Uev1A complex

-

Recombinant E3 ligase (e.g., TRAF6)

-

Recombinant ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

-

This compound

-

SDS-PAGE gels and Western blot reagents

-

Anti-ubiquitin (K63-specific) antibody

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1 enzyme (e.g., 100 nM), Ubc13/Uev1A complex (e.g., 500 nM), E3 ligase (e.g., 200 nM), and ubiquitin (e.g., 10 µM).

-

Inhibitor Addition: Add this compound at various concentrations or vehicle (DMSO) to the reaction mixtures.

-

Initiation: Initiate the reaction by adding ATP (e.g., 2 mM).

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Termination: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using a K63-linkage-specific anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.

Visualization of Signaling Pathways and Workflows

NF-κB Signaling Pathway and the Effect of this compound

Caption: this compound inhibits Ubc13, blocking K63-linked polyubiquitination and subsequent NF-κB activation.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for evaluating this compound's impact on the NF-κB pathway from cell treatment to data analysis.

Selectivity and Potential Off-Target Effects

While this compound is a selective inhibitor of Ubc13, it is crucial to consider potential off-target effects in experimental design and data interpretation. The selectivity profile of this compound against a broader panel of kinases and other enzymes has not been extensively published. However, studies on similar compounds, such as NSC697923, have shown selectivity for Ubc13 over other E2 enzymes like UbcH5c.[12] It is recommended to perform counter-screening assays or utilize complementary approaches, such as siRNA-mediated knockdown of Ubc13, to validate that the observed effects on NF-κB signaling are indeed on-target.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of K63-linked polyubiquitination in the NF-κB signaling pathway. Its potent and selective inhibition of Ubc13 provides a means to dissect the intricate regulatory mechanisms of this critical inflammatory and cell survival pathway. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their studies and to further elucidate the therapeutic potential of targeting the ubiquitination machinery in various diseases.

References

- 1. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 5. Pharmacological Inhibition of IKK to Tackle Latency and Hyperinflammation in Chronic HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. K63-Ubiquitylation and TRAF6 Pathways Regulate Mammalian P-Body Formation and mRNA Decapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. graphviz.org [graphviz.org]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. ashpublications.org [ashpublications.org]

- 14. selleckchem.com [selleckchem.com]

- 15. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the DNA Damage Response with ML307: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML307, a potent and selective inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N), and its application in studying the DNA damage response (DDR). This document details the mechanism of action of this compound, its impact on critical DNA repair pathways, and comprehensive protocols for key experimental assays.

Introduction to this compound and the DNA Damage Response

The DNA damage response is a complex signaling network essential for maintaining genomic integrity. A key process within the DDR is the formation of Lysine 63 (K63)-linked polyubiquitin chains, which act as signaling scaffolds to recruit DNA repair factors to sites of damage. Ubc13 is the primary E2 enzyme responsible for synthesizing these K63-linked chains, making it a critical node in pathways such as homologous recombination (HR).

This compound is a first-in-class, sub-micromolar small molecule inhibitor of Ubc13, with a reported half-maximal inhibitory concentration (IC50) of 781 nM.[1][2] By selectively targeting Ubc13, this compound serves as a powerful chemical probe to dissect the roles of K63-linked ubiquitination in the DDR and to explore the therapeutic potential of inhibiting this pathway in diseases like cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| Target | Ubc13 (UBE2N) | [1][2] |

| IC50 | 781 nM | [1][2] |

| Selectivity | >128-fold against Caspase-3 | [1][2] |

Table 2: In Vitro ADME Properties of this compound

| Property | Value |

| Aqueous Solubility (PBS, pH 7.4) | 199.9 µg/mL (352 µM) |

| PAMPA Permeability (pH 7.4) | 776 x 10-6 cm/s |

| Plasma Protein Binding (Human, 10 µM) | 98.65% |

| Plasma Stability (Human, 3 hrs) | 95.51% remaining |

| Hepatic Microsome Stability (Human, 1 hr) | 0.14% remaining |

| Hepatocyte Toxicity (Fa2N-4, LC50) | >50 µM |

Note: This data is derived from a probe report from the NIH Molecular Libraries Program and may require further validation in specific experimental systems.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.

Ubc13-Mediated DNA Damage Signaling Pathway

Caption: Ubc13 in the DNA damage response pathway.

Experimental Workflow: Investigating this compound's Effect on DNA Damage Foci

Caption: Workflow for analyzing DNA damage foci.

Experimental Workflow: Assessing Cell Survival with this compound

References

An In-Depth Technical Guide to ML307 for the Study of Immunomodulation and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML307 is a potent and selective, first-in-class small molecule inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13 (ubiquitin-conjugating enzyme E2 N). With a half-maximal inhibitory concentration (IC50) of 781 nM, this compound offers a powerful tool for investigating the crucial role of the Ubc13 enzyme in inflammatory and immune signaling pathways.[1] Ubc13 is a key mediator in the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the production of pro-inflammatory cytokines and the regulation of immune responses. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its potential applications in immunomodulation and inflammation research, and relevant experimental frameworks. While direct experimental data on this compound's effects in immunological and inflammatory models is emerging, this document builds upon the well-established role of its target, Ubc13, to provide a strong theoretical and practical foundation for its use.

Introduction to this compound and its Target: Ubc13

This compound is a valuable chemical probe for dissecting cellular processes regulated by Ubc13.[1] Ubc13 is unique among E2 enzymes as it exclusively catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike the more common K48-linked polyubiquitination which targets proteins for proteasomal degradation, K63-linked polyubiquitination serves as a non-degradative signal that facilitates the assembly of protein complexes and the activation of downstream signaling pathways. This distinct function places Ubc13 at a critical juncture in cellular signaling, particularly in the context of innate and adaptive immunity.

Mechanism of Action: Inhibition of Ubc13-Mediated Signaling

This compound exerts its effects by directly inhibiting the enzymatic activity of Ubc13. This inhibition prevents the formation of K63-linked polyubiquitin chains on key signaling molecules, most notably on TRAF (TNF receptor-associated factor) proteins, such as TRAF2 and TRAF6. The K63-polyubiquitination of TRAF proteins is an essential step in the activation of the IKK (IκB kinase) complex, which in turn leads to the activation of the NF-κB transcription factor. By blocking this initial step, this compound is predicted to effectively suppress the entire downstream NF-κB signaling cascade.

The Ubc13/NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The pathway is initiated by various stimuli, such as engagement of Toll-like receptors (TLRs) by pathogens or pro-inflammatory cytokines like TNF-α and IL-1β.

Impact on Downstream Inflammatory Mediators

By inhibiting the Ubc13/NF-κB axis, this compound is expected to reduce the production of a wide range of pro-inflammatory cytokines and chemokines. While specific data for this compound is not yet widely published, studies on other Ubc13 inhibitors and genetic models of Ubc13 deficiency have demonstrated significant reductions in key inflammatory mediators.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data from studies that have specifically used this compound to assess its effects on immunomodulation and inflammation. The primary available data point is its in vitro potency.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | IC50 (nM) | Source |

| Ubc13 | TR-FRET | 781 | [1] |

Table 2: In Vitro ADME Properties of this compound

| Property | Value | Source |

| Aqueous Solubility (PBS, pH 7.4) | 352 µM | [2] |

| Plasma Protein Binding (Human, 1 µM) | 99.66% | [2] |

| Plasma Protein Binding (Mouse, 1 µM) | 95.73% | [2] |

| Plasma Stability (Human, 3 hrs) | 95.51% remaining | [2] |

| Plasma Stability (Mouse, 3 hrs) | 96.30% remaining | [2] |

| Hepatic Microsome Stability (Human, 1 hr) | 0.14% remaining | [2] |

| Hepatic Microsome Stability (Mouse, 1 hr) | 0.13% remaining | [2] |

Note: The low hepatic microsome stability suggests that this compound is rapidly metabolized in the liver, which may limit its systemic in vivo applications without further optimization.

Experimental Protocols

While specific published protocols detailing the use of this compound in immunological assays are scarce, the following sections provide generalized, yet detailed, methodologies that can be adapted for studying the effects of this compound. These protocols are based on standard techniques used to investigate inhibitors of the NF-κB pathway.

Cell-Based Assay for NF-κB Inhibition

This protocol describes a general method for assessing the inhibitory effect of this compound on NF-κB activation in a cell-based model.

Materials:

-

Cell line expressing an NF-κB reporter (e.g., luciferase or SEAP) or suitable for immunofluorescence staining of NF-κB p65.

-

This compound (stock solution in DMSO).

-

NF-κB stimulus (e.g., Lipopolysaccharide (LPS) for TLR4, Tumor Necrosis Factor-alpha (TNF-α) for TNFR).

-

Cell culture medium and supplements.

-

Assay-specific reagents (e.g., luciferase substrate, antibodies for immunofluorescence).

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).

-

Pre-treatment: Remove the old medium and add the this compound dilutions to the cells. Incubate for 1-2 hours.

-

Stimulation: Add the NF-κB stimulus (e.g., LPS at 100 ng/mL or TNF-α at 10 ng/mL) to the wells.

-

Incubation: Incubate for a period sufficient to induce a robust NF-κB response (typically 6-24 hours for reporter assays, or 30-60 minutes for p65 translocation).

-

Analysis:

-

Reporter Gene Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

p65 Nuclear Translocation: Fix, permeabilize, and stain the cells with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI). Image using a high-content imager or fluorescence microscope and quantify the nuclear translocation of p65.

-

Cytokine Production Assay

This protocol outlines a method to measure the effect of this compound on the production of pro-inflammatory cytokines from immune cells.

Materials:

-

Immune cells (e.g., primary macrophages, peripheral blood mononuclear cells (PBMCs), or a macrophage cell line like RAW 264.7).

-

This compound (stock solution in DMSO).

-

Stimulus (e.g., LPS).

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

Procedure:

-

Cell Seeding: Plate the immune cells in a 24- or 48-well plate.

-

Pre-treatment: Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Add the stimulus (e.g., LPS at 100 ng/mL) to the wells.

-

Incubation: Incubate for a suitable time to allow for cytokine production and secretion (typically 12-24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform ELISAs on the supernatants to quantify the concentration of the cytokines of interest, following the manufacturer's protocol.

Potential Applications in Research and Drug Development

The high potency and selectivity of this compound make it an excellent tool for a variety of research applications:

-

Target Validation: Confirming the role of Ubc13 in various inflammatory and autoimmune disease models.

-

Pathway Elucidation: Dissecting the specific downstream consequences of Ubc13 inhibition in different cell types and signaling contexts.

-

Drug Discovery: Serving as a lead compound for the development of more drug-like Ubc13 inhibitors with therapeutic potential for inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.

Conclusion

This compound is a critical tool for researchers in the fields of immunology and inflammation. Its specific inhibition of Ubc13 allows for the targeted investigation of K63-linked polyubiquitination in pro-inflammatory signaling. While further studies are needed to fully characterize its effects in various in vitro and in vivo models, the foundational knowledge of Ubc13's role in the NF-κB pathway provides a strong rationale for the use of this compound as a potent immunomodulatory and anti-inflammatory agent in a research setting. The experimental frameworks provided in this guide offer a starting point for investigators to explore the full potential of this valuable chemical probe.

References

- 1. Selective UBC 13 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Table 8, Summary of in vitro ADME Properties of UBC13 inhibitor probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Therapeutic Potential of Ubc13 Inhibition with ML307: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubc13 (Ubiquitin-conjugating enzyme E2 N) is a critical enzyme that, in partnership with an E2 variant (UEV), exclusively catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. This type of ubiquitination is a key signaling event in a multitude of cellular processes, most notably in pro-inflammatory pathways such as NF-κB activation and in the DNA damage response.[1][2][3][4] The central role of Ubc13 in these pathways has made it an attractive therapeutic target for a range of diseases, including cancer, chronic inflammation, and autoimmune disorders.[2][3][4] This technical guide focuses on ML307, a first-in-class, potent, and selective small-molecule inhibitor of Ubc13, and explores its therapeutic potential. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the key signaling pathways it modulates.

Introduction to Ubc13 and K63-Linked Ubiquitination

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. The topology of the resulting ubiquitin chain dictates the cellular outcome. While K48-linked polyubiquitination is classically associated with proteasomal degradation, K63-linked chains, synthesized by Ubc13, are non-degradative and serve as scaffolds for the assembly of signaling complexes.[2]

Ubc13 is unique among E2 enzymes as it requires a non-catalytic E2 variant partner, such as Mms2 or Uev1A, to specifically assemble K63-linked chains.[2][5] This heterodimer is implicated in a variety of signaling cascades that are crucial for cellular homeostasis. Dysregulation of Ubc13 activity is linked to the pathogenesis of numerous diseases, highlighting the therapeutic potential of its inhibition.[6]

This compound: A Selective Ubc13 Inhibitor

This compound is a potent, sub-micromolar, first-in-class small molecule inhibitor of Ubc13 enzymatic activity.[1][7] It was identified and developed through extensive structure-activity relationship (SAR) studies involving the synthesis and screening of over 90 compounds.[1][7] this compound represents a significant advancement in the field, providing a valuable chemical tool to probe the biological functions of Ubc13.[1][7]

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of Ubc13. Its activity was initially assessed by its ability to suppress the Ubc13-mediated formation of poly-ubiquitin chains in vitro.[1][7] This inhibitory action disrupts the downstream signaling pathways that are dependent on K63-linked polyubiquitination.

Quantitative Data for this compound

The following tables summarize the key quantitative data characterizing the biochemical and physicochemical properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Notes |

| IC50 against Ubc13 | 781 nM | Determined by a TR-FRET biochemical assay.[1][7] |

| Selectivity vs. Caspase-3 | >128-fold | Demonstrates selectivity against general cysteine proteases.[1][7] |

| Bfl-1 TR-FRET Assay | Not inhibitory | Indicates this compound is not a general TR-FRET artifact.[1][7] |

Table 2: Physicochemical and ADME Properties of this compound

| Property | Measurement | Value |

| Aqueous Solubility | pION buffer (pH 5.0) | 348 µM[1][8] |

| pION buffer (pH 6.2) | 351 µM[1][8] | |

| pION buffer (pH 7.4) | 373 µM[1][8] | |

| 1x PBS (pH 7.4) | 352 µM[1][8] | |

| Stability in PBS | % Remaining at 48 hr (ambient) | 80.5%[1][8] |

| Plasma Protein Binding | Human Plasma (1 µM) | 99.66%[8] |

| Mouse Plasma (1 µM) | 95.73%[8] | |

| Plasma Stability | Human Plasma (% remaining at 3 hr) | 95.51%[8] |

| Mouse Plasma (% remaining at 3 hr) | 96.30%[8] | |

| Microsomal Stability | Human Liver Microsomes (% remaining at 1 hr) | 0.14%[8] |

| Mouse Liver Microsomes (% remaining at 1 hr) | 0.13%[8] | |

| Hepatocyte Toxicity | Fa2N-4 Human Hepatocytes LC50 | >50 µM[8] |

Key Signaling Pathways Modulated by Ubc13 Inhibition

Inhibition of Ubc13 by this compound is expected to impact several critical signaling pathways. The following diagrams illustrate these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Ubc13 is essential for the activation of this pathway in response to various stimuli, including TNFα, IL-1β, and Toll-like receptor (TLR) ligands.[2][5] Ubc13-mediated K63-linked polyubiquitination of TRAF proteins (TNF receptor-associated factors) is a key step leading to the activation of the IKK complex and subsequent NF-κB activation.[1]

Caption: Ubc13 in the canonical NF-κB signaling pathway.

DNA Damage Response: Template Switching Pathway

Ubc13 plays a vital role in the DNA damage tolerance pathway known as template switching.[2] When a DNA replication fork stalls at a lesion, Ubc13, in conjunction with the E3 ligases SHPRH and HLTF, mediates the K63-linked polyubiquitination of PCNA (Proliferating Cell Nuclear Antigen).[2] This modification allows for the recruitment of specialized polymerases to bypass the lesion using the newly synthesized sister chromatid as a template, thus avoiding the introduction of mutations.[2]

Caption: Ubc13 in the DNA damage template switching pathway.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of Ubc13 inhibitors. Below are summaries of key experimental protocols.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ubc13 Inhibition

This high-throughput screening assay is used to quantify the enzymatic activity of Ubc13 and assess the potency of inhibitors like this compound.[1]

-

Principle: The assay measures the formation of poly-ubiquitin chains by Ubc13/Uev1a. Two populations of ubiquitin, one labeled with a terbium (Tb) donor fluorophore and the other with a fluorescein (FITC) acceptor fluorophore, are used. When a poly-ubiquitin chain is formed, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of Ubc13 will reduce the formation of these chains and thus decrease the TR-FRET signal.[1][7]

-

Workflow:

-

Recombinant Ubc13 and Uev1a are incubated with Tb-labeled ubiquitin, FITC-labeled ubiquitin, and ATP in an appropriate assay buffer.

-

The compound to be tested (e.g., this compound) is added at various concentrations.

-

The reaction is initiated by the addition of E1 activating enzyme.

-

After a defined incubation period, the reaction is stopped.

-

The TR-FRET signal is read on a compatible plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Caption: Workflow for the Ubc13 TR-FRET inhibition assay.

In Vitro Ubiquitination Assay

This assay provides a more direct visualization of polyubiquitin chain formation and its inhibition.

-

Principle: This biochemical assay reconstitutes the ubiquitination cascade in a test tube. The formation of polyubiquitin chains is detected by Western blotting using an anti-ubiquitin antibody.

-

Protocol:

-

Combine E1 activating enzyme, Ubc13/Mms2, an E3 ligase (e.g., RNF8 or TRAF6), ubiquitin, and ATP in reaction buffer.[9]

-

Add the inhibitor (e.g., this compound) at desired concentrations.

-

Incubate the reaction at 37°C for a specified time (e.g., 1.5 hours).[9]

-

Quench the reaction with SDS-PAGE loading buffer.[9]

-

Separate the reaction products by SDS-PAGE and transfer to a membrane.

-

Perform Western blotting using a primary antibody against ubiquitin and a fluorescently labeled secondary antibody for visualization.[9] A ladder of high molecular weight bands indicates polyubiquitin chain formation, which will be reduced in the presence of an effective inhibitor.

-

Cellular NF-κB Activation Assay (p65 Translocation)

This cell-based assay measures the effect of an inhibitor on a key step in NF-κB activation.

-

Principle: In resting cells, the NF-κB transcription factor p65 is sequestered in the cytoplasm. Upon pathway activation, p65 translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.

-

Protocol:

-

Plate cells (e.g., mouse embryonic fibroblasts) on coverslips.

-

Pre-treat the cells with the inhibitor (e.g., this compound) or a vehicle control for a specified time.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or TNFα.[9]

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against p65, followed by a fluorescently labeled secondary antibody.

-

Stain the nuclei with a DNA dye (e.g., DAPI).

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[9]

-

Therapeutic Potential and Future Directions

The central role of Ubc13 in inflammation and DNA damage repair positions its inhibitors, such as this compound, as promising therapeutic agents for a variety of diseases.

-

Inflammatory and Autoimmune Diseases: By blocking the NF-κB and MAPK signaling pathways, Ubc13 inhibitors could offer a potent anti-inflammatory effect.[1][2] This makes them attractive candidates for treating conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

-

Cancer: Ubc13 is overexpressed in several cancers, including breast cancer and B-cell lymphomas, where it contributes to tumor growth and survival by activating pro-survival pathways like NF-κB.[10] Furthermore, by inhibiting the DNA damage tolerance pathway, Ubc13 inhibitors could sensitize cancer cells to DNA-damaging chemotherapeutics or radiation therapy.[2]

Future Directions: While this compound is a valuable proof-of-concept tool, further preclinical studies are needed to evaluate its efficacy and safety in in vivo models of disease.[11] The development of next-generation Ubc13 inhibitors with improved pharmacokinetic and pharmacodynamic properties will be crucial for translating the therapeutic potential of Ubc13 inhibition into clinical applications. The high plasma protein binding and rapid microsomal metabolism observed for this compound suggest that medicinal chemistry efforts will be needed to optimize these properties for in vivo use.

Conclusion

This compound is a pioneering selective inhibitor of the Ubc13 E2 enzyme. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of its characteristics and utility as a research tool. The inhibition of Ubc13-mediated K63-linked polyubiquitination by this compound disrupts key signaling pathways involved in inflammation and DNA damage repair, underscoring the significant therapeutic potential of targeting this enzyme in cancer and inflammatory diseases. Further development and optimization of Ubc13 inhibitors based on the foundation laid by this compound holds great promise for novel therapeutic strategies.

References

- 1. Selective UBC 13 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ubc13: the Lys63 ubiquitin chain building machine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubc13: the Lys63 ubiquitin chain building machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Fingerprint of ubiquitin coupled enzyme UBC13 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective UBC 13 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Table 8, Summary of in vitro ADME Properties of UBC13 inhibitor probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Preclinical Efficacy of an Antibody-Drug Conjugate Targeting Mesothelin Correlates with Quantitative 89Zr-ImmunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of ML307: A Potent and Selective Ubc13 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ML307 is a potent and selective, first-in-class, small-molecule inhibitor of the ubiquitin-conjugating enzyme Ubc13 (UBE2N). With a sub-micromolar IC50 of 781 nM, this compound serves as a critical chemical probe for elucidating the diverse biological roles of Ubc13 and as a promising starting point for the development of therapeutics targeting pathways dependent on Ubc13 activity.[1][2] Ubc13 is a key enzyme that, in partnership with a ubiquitin-conjugating enzyme E2 variant (UEV) protein, exclusively catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. These chains function not in proteasomal degradation, but as crucial signaling scaffolds in a variety of cellular processes, most notably the NF-κB signaling cascade and the DNA damage response. Given the implication of these pathways in cancer, inflammatory disorders, and autoimmune diseases, inhibitors of Ubc13, such as this compound, are of significant interest to the scientific and medical communities.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that led to the discovery of this compound. It includes a detailed description of the experimental protocols used to assess inhibitor potency, an examination of the Ubc13 signaling pathway, and a qualitative summary of the SAR derived from the screening of over 90 related compounds.

Quantitative Data Summary

While the probe report for this compound mentions an extensive SAR study involving over 90 compounds, a publicly available, detailed table of these analogs and their corresponding IC50 values could not be located in the primary literature or associated supplementary materials. The development of this compound stemmed from a high-throughput screening campaign and subsequent chemical optimization. The initial hit from this screen was a substituted pyrazole compound, which was then systematically modified to improve potency and selectivity, ultimately leading to the identification of this compound.